molecular formula C9H20ClNO B566086 Methyl octanimidate hydrochloride CAS No. 52011-54-8

Methyl octanimidate hydrochloride

Cat. No. B566086
Key on ui cas rn: 52011-54-8
M. Wt: 193.715
InChI Key: YBFBQBCDTCPNHE-UHFFFAOYSA-N
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Patent
US09303008B2

Procedure details

Methanol (2.81 g) and methyl acetate (30 ml) were added to octanenitrile (10.00 g), and the mixture was cooled to 0° C. Hydrogen chloride (7.50 g) was added and the mixture was stirred for 25 hours at the same temperature. Methylcyclohexane (60 ml) was added to the reaction solution, and then the solvent was distilled off under reduced pressure. Methylcyclohexane (20 ml) was added to the residue, the mixture was stirred for 1.5 hours at room temperature, and then crystals were filtered. The crystals were washed with methylcyclohexane and dried under reduced pressure to give the title compound as a white solid (14.45 g, 93.4% yield).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.81 g
Type
solvent
Reaction Step Three
Yield
93.4%

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:3])C.[C:6](#[N:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[ClH:15].CC1CCCCC1>CO>[ClH:15].[C:6](=[NH:14])([O:3][CH3:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:5.6|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CC1CCCCC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCC)#N
Name
Quantity
2.81 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 25 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methylcyclohexane (20 ml) was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours at room temperature
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
crystals were filtered
WASH
Type
WASH
Details
The crystals were washed with methylcyclohexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
Cl.C(CCCCCCC)(OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 14.45 g
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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